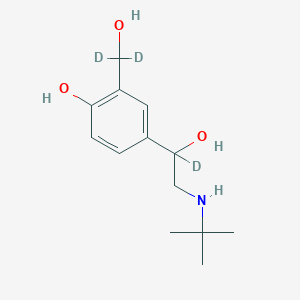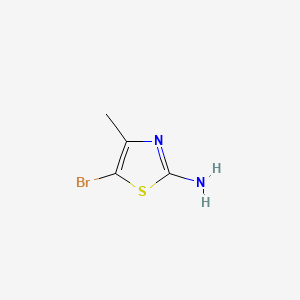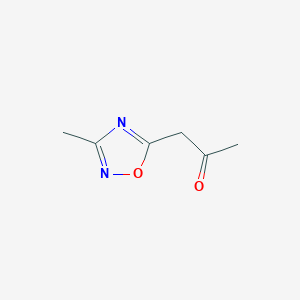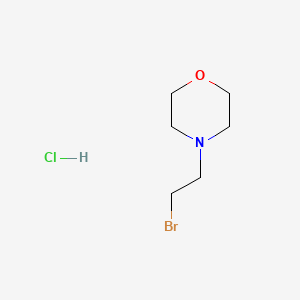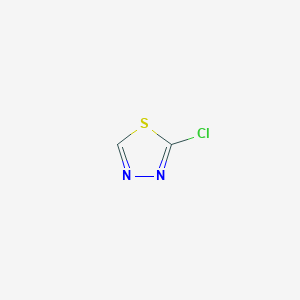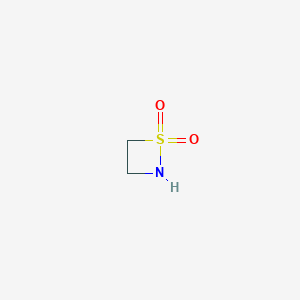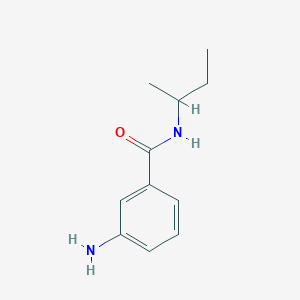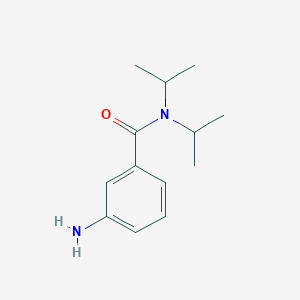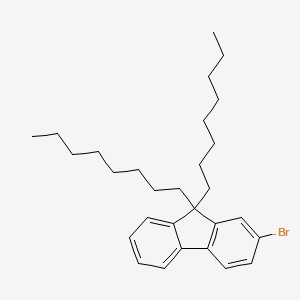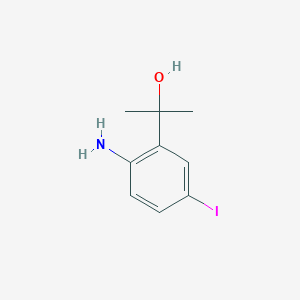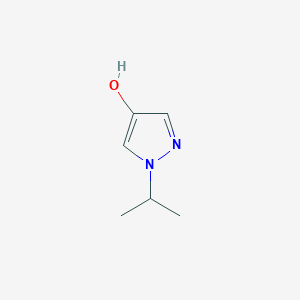
1-(Propan-2-yl)-1H-pyrazol-4-ol
Vue d'ensemble
Description
The compound "1-(Propan-2-yl)-1H-pyrazol-4-ol" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazoles are known for their wide applications in pharmaceutical and agrochemical industries due to their diverse biological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a multicomponent domino reaction catalyzed by L-proline in aqueous media can be used to assemble densely functionalized pyrazoles . Another approach involves a one-pot three-component synthesis catalyzed by 2-hydroxy ethylammonium propionate under solvent-free conditions, which is notable for its high yields and environmental friendliness . Additionally, the synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one was achieved through a one-step reaction on solid Al2O3 at room temperature .
Molecular Structure Analysis
Molecular structure and vibrational spectra of pyrazole derivatives can be studied using density functional theory (DFT) methods. For example, the molecular structure of a pyrazole derivative with a chlorophenyl and propan-2-yl group was analyzed, revealing the localization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . Similarly, the molecular structure of another pyrazole derivative was optimized using DFT, and its stability was assessed through hyperconjugative interactions and intramolecular hydrogen bond-like weak interactions .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. The synthesis of 1,1'-bis[4-(1,3-diselenan-2-yl)pyrazoles] from pyrazole-4-carbaldehydes and propane-1,3-diselenol is an example of a reaction that forms a linearly bonded structure . Additionally, the antimicrobial activity of pyrazole derivatives can be evaluated, indicating that certain functional groups are crucial for biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be characterized using various spectroscopic techniques and thermal analysis. For instance, the synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals were performed, and the crystals were found to be stable up to 160 °C . The dielectric properties of these crystals were also studied, showing a decrease in dielectric constant with increasing frequency .
Applications De Recherche Scientifique
Synthesis and Characterization
1-(Propan-2-yl)-1H-pyrazol-4-ol and its derivatives are extensively studied for their synthesis and characterization. For instance, Vyas et al. (2012) discussed the synthesis of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol, focusing on the crystal growth and characterization through various techniques like XRD, FT-IR, and dielectric study (Vyas et al., 2012). Similarly, Sid et al. (2013) reported on the synthesis of related compounds and their antimicrobial evaluation, emphasizing their significance in pharmaceutical applications (Sid et al., 2013).
Catalytic Activities
Research has also explored the use of derivatives of 1-(Propan-2-yl)-1H-pyrazol-4-ol in catalysis. Zhang et al. (2007) synthesized dinuclear copper(II) complexes derived from pyrazole-based ligands, which showed potential for catalytic oxidation (Zhang et al., 2007).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of these compounds are of significant interest. Hamed et al. (2020) synthesized novel chitosan Schiff bases with heteroaryl pyrazole derivatives, revealing notable antimicrobial activity (Hamed et al., 2020).
Corrosion Inhibition
The role of pyrazole derivatives in corrosion inhibition is another area of application. Masoumi et al. (2020) investigated pyrazole ligands and their metal complexes as corrosion inhibitors, demonstrating their effectiveness in this domain (Masoumi et al., 2020).
Molecular Docking and Pharmacological Importance
The compounds have also been studied for their potential in pharmacological applications. Viji et al. (2020) conducted molecular docking studies on a bioactive molecule involving a pyrazole derivative, analyzing its antimicrobial activity and interaction with different proteins (Viji et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
1-propan-2-ylpyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(2)8-4-6(9)3-7-8/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVJTOUCOLLRGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515314 | |
| Record name | 1-(Propan-2-yl)-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Propan-2-yl)-1H-pyrazol-4-ol | |
CAS RN |
75702-84-0 | |
| Record name | 1-(Propan-2-yl)-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Propan-2-yl)-1H-pyrazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1282044.png)
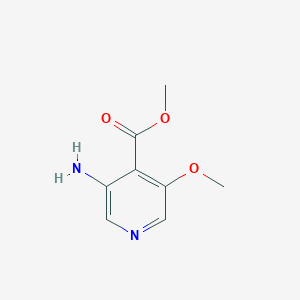
![N-[4-(2-oxopropyl)phenyl]acetamide](/img/structure/B1282052.png)
